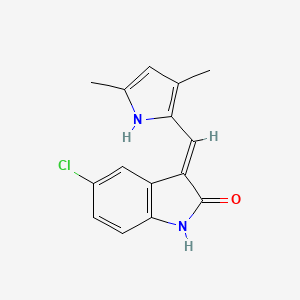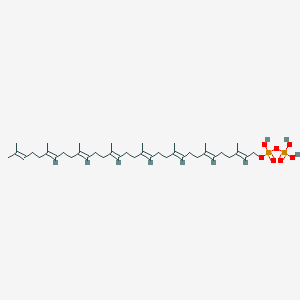
su5614
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
su5614: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5-position of the indole ring and a pyrrole moiety attached via a methylene bridge. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of su5614 typically involves the condensation of 5-chloroindole-2-one with 3,5-dimethylpyrrole-2-carbaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the indole ring, converting it to the corresponding alcohol.
Substitution: The chloro group at the 5-position of the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
- Oxidized derivatives of the pyrrole moiety.
- Reduced alcohol derivatives of the indole ring.
- Substituted indole derivatives with various nucleophiles replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studies have explored the compound’s potential as a bioactive molecule, investigating its interactions with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties, although further studies are needed to confirm these effects.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which su5614 exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various biochemical pathways. The presence of the chloro and pyrrole groups may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
5-chloro-1H-indole-2-one: Lacks the pyrrole moiety, making it less complex.
3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the indole ring, limiting its biological activity.
Uniqueness: The combination of the indole and pyrrole moieties in su5614 imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H13ClN2O |
|---|---|
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7+ |
Clave InChI |
XLBQNZICMYZIQT-KPKJPENVSA-N |
SMILES isomérico |
CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C |
SMILES canónico |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C |
Sinónimos |
SU 5614 SU-5614 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)
![(2S)-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B1233306.png)
![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)

